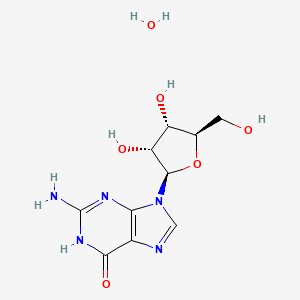
Guanosine Hydrate
Übersicht
Beschreibung
Guanosine hydrate is a purine nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. It is a naturally occurring compound found in RNA and plays a crucial role in various biological processes. This compound is known for its involvement in cellular signaling, energy transfer, and as a building block for nucleic acids.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Guanosinhydrat kann durch die enzymatische Phosphorylierung von Guanosinmonophosphat synthetisiert werden. Der Prozess beinhaltet die Verwendung spezifischer Enzyme, die die Addition von Phosphatgruppen an Guanosinmonophosphat erleichtern, was zur Bildung von Guanosinhydrat führt .
Industrielle Produktionsmethoden: Die industrielle Produktion von Guanosinhydrat umfasst in der Regel großtechnische enzymatische Reaktionen, gefolgt von einer Reinigung mittels Ionenaustauschchromatographie. Dieses Verfahren gewährleistet eine hohe Reinheit und Ausbeute der Verbindung, wodurch es sich für verschiedene Anwendungen in Forschung und Industrie eignet .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Guanosinhydrat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Guanosinhydrat kann zu Guaninderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können Guanosinhydrat in seine entsprechenden Nukleosid-Analoga umwandeln.
Substitution: Guanosinhydrat kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere chemische Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Alkylierungsmittel.
Hauptprodukte, die gebildet werden:
Oxidation: Guaninderivate.
Reduktion: Nukleosid-Analoga.
Substitution: Verschiedene substituierte Guanosinverbindungen.
Wissenschaftliche Forschungsanwendungen
Guanosinhydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Vorläufer für die Synthese verschiedener Nukleosid-Analoga und -Derivate verwendet.
Biologie: Spielt eine Rolle in der Zellsignalisierung und den Energieübertragungsprozessen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei neurodegenerativen Erkrankungen und Krebs untersucht.
Industrie: Wird bei der Herstellung von antiviralen Medikamenten und anderen Arzneimitteln eingesetzt
5. Wirkmechanismus
Guanosinhydrat übt seine Wirkungen über verschiedene molekulare Mechanismen aus:
Neuromodulation: Wirkt als Neuromodulator im zentralen Nervensystem und beeinflusst Zellwachstum, Differenzierung und Überleben.
Neuroprotektion: Bietet Schutz vor Neurotoxizität und neurologischen Erkrankungen, indem es die Glutamataufnahme moduliert, die Produktion reaktiver Sauerstoffspezies reduziert und die Mitochondrienfunktion verbessert.
Antitumoraktivität: Zeigt zytotoxische Wirkungen auf Tumorzellen, indem es mit Adenosinrezeptoren interagiert und die Adenosinübertragung moduliert
Ähnliche Verbindungen:
Adenosin: Ein weiteres Purinnukleosid mit ähnlicher Struktur und Funktion.
Cytidin: Ein Pyrimidinnukleosid, das an der DNA- und RNA-Synthese beteiligt ist.
Thymidin: Ein Pyrimidinnukleosid, das in DNA vorkommt.
Uridin: Ein Pyrimidinnukleosid, das an der RNA-Synthese beteiligt ist
Einzigartigkeit von Guanosinhydrat: Guanosinhydrat ist aufgrund seiner spezifischen Wechselwirkungen mit Guanin-basierten Purinen und seiner Rolle bei der Bildung von Guanin-Quadruplexen einzigartig. Diese Strukturen sind für verschiedene biologische Prozesse wie die DNA-Replikation und -Transkription von entscheidender Bedeutung. Darüber hinaus macht die Fähigkeit von Guanosinhydrat, sich zu supramolekularen Hydrogelen zusammenzulagern, es zu einer wertvollen Verbindung für die Entwicklung von Biomaterialien und Arzneimittelträgersystemen .
Wirkmechanismus
Guanosine hydrate exerts its effects through several molecular mechanisms:
Neuromodulation: Acts as a neuromodulator in the central nervous system, influencing cell growth, differentiation, and survival.
Neuroprotection: Provides protective effects against neurotoxicity and neurological disorders by modulating glutamate uptake, reducing reactive oxygen species production, and improving mitochondrial function.
Anticancer Activity: Exhibits cytotoxic effects on tumor cells by interacting with adenosine receptors and modulating adenosine transmission
Vergleich Mit ähnlichen Verbindungen
Adenosine: Another purine nucleoside with similar structure and functions.
Cytidine: A pyrimidine nucleoside involved in DNA and RNA synthesis.
Thymidine: A pyrimidine nucleoside found in DNA.
Uniqueness of Guanosine Hydrate: this compound is unique due to its specific interactions with guanine-based purines and its role in forming guanine quadruplexes. These structures are crucial for various biological processes, including DNA replication and transcription. Additionally, this compound’s ability to self-assemble into supramolecular hydrogels makes it a valuable compound for designing biomaterials and drug delivery systems .
Eigenschaften
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHNAJLCEKPFHB-GWTDSMLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901952 | |
| Record name | Guanosine hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1143525-19-2 | |
| Record name | Guanosine hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


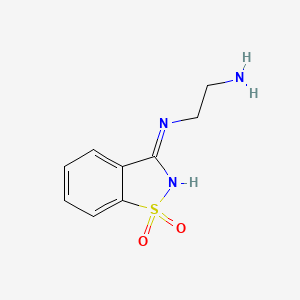
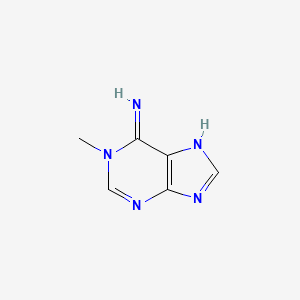
![(2,5-dioxopyrrolidin-1-yl) (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B1486986.png)
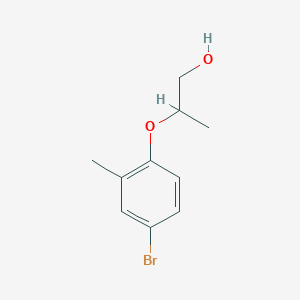
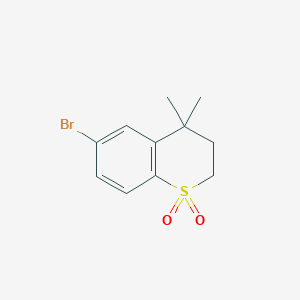

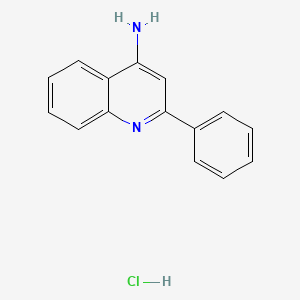

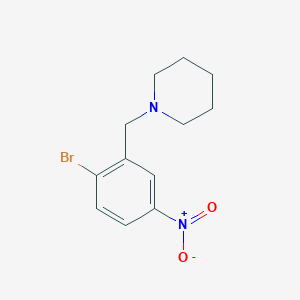
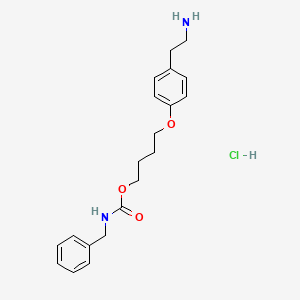

![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B1486999.png)
![1-Isobutyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1487001.png)
![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1487003.png)
